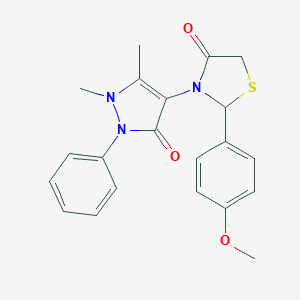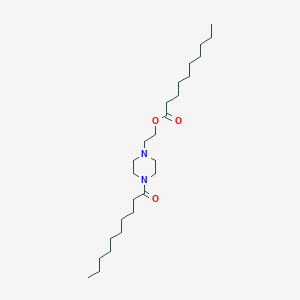
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate is an organic compound with the molecular formula C12H16O6. It is characterized by the presence of a phenoxy group substituted with three methoxy groups at the 3, 4, and 5 positions, and an acetate group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate can be synthesized through the esterification of 3,4,5-trimethoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of methyl (3,4,5-trimethoxyphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (3,4,5-trimethoxyphenoxy)acetate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with a benzoate group instead of an acetate group.
3,4,5-Trimethoxyphenol: Lacks the acetate group, making it less reactive in certain chemical reactions.
Methyl 3,4,5-trimethoxyphenylacetate: Similar structure but with a phenylacetate group.
Uniqueness
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of three methoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C12H16O6 |
|---|---|
Molekulargewicht |
256.25g/mol |
IUPAC-Name |
methyl 2-(3,4,5-trimethoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O6/c1-14-9-5-8(18-7-11(13)16-3)6-10(15-2)12(9)17-4/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
WVFIRUQCZJLWQX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(3-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374050.png)
![Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)-2-butenedioate](/img/structure/B374055.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B374056.png)
![6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene](/img/structure/B374057.png)
![(9E)-2-chloro-9-[4-(dimethylamino)butylidene]thioxanthen-4-ol](/img/structure/B374058.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoyl chloride](/img/structure/B374059.png)
![5-Fluoro-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzoyl chloride](/img/structure/B374060.png)





